REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O:17][C:18](=[O:19])[CH3:20].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH2:7])[cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1.[S:21](=[O:22])(=[O:23])([OH:24])[OH:25]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([NH:7][C:15]([CH3:14])=[O:16])[cH:8][c:9]([N+:11](=[O:12])[O-:13])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |